1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one is a chemical compound with the molecular formula C8H7BrN2O3 and a molecular weight of 259.06 g/mol . It is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring, along with a propan-2-one moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one typically involves the bromination and nitration of pyridine derivatives followed by the introduction of the propan-2-one group. One common method involves the following steps:
Bromination: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position of the pyridine ring.
Nitration: The brominated pyridine derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Introduction of Propan-2-one Group: The final step involves the reaction of the brominated and nitrated pyridine derivative with a suitable reagent, such as acetone, under basic conditions to introduce the propan-2-one moiety
Analyse Chemischer Reaktionen
1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The propan-2-one moiety can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and nitro groups play a crucial role in its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one can be compared with other similar compounds, such as:
1-(5-Bromo-3-nitropyridin-2-yl)piperazine: This compound has a piperazine ring instead of the propan-2-one moiety, which may result in different chemical and biological properties.
1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C8H7BrN2O3 |
---|---|
Molekulargewicht |
259.06 g/mol |
IUPAC-Name |
1-(5-bromo-3-nitropyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)2-7-8(11(13)14)3-6(9)4-10-7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
JWHQKMNAFIDDTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.